Cas no 1804683-09-7 (Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate)

Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate
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- インチ: 1S/C10H11ClF2N2O2/c1-2-17-10(16)8-7(9(12)13)5(3-14)6(11)4-15-8/h4,9H,2-3,14H2,1H3
- InChIKey: YRNRPFSOTRRBLJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C(=O)OCC)C(C(F)F)=C1CN
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 269
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 1.5
Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029045022-1g |
Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate |
1804683-09-7 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylateに関する追加情報
Ethyl 4-(Aminomethyl)-5-Chloro-3-(Difluoromethyl)pyridine-2-Carboxylate (CAS No. 1804683-09-7): A Comprehensive Overview
Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1804683-09-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The chemical structure of Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate is characterized by a pyridine ring substituted with an aminomethyl group, a chlorine atom, and a difluoromethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for various pharmaceutical applications.
Recent studies have highlighted the pharmacological potential of Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Moreover, Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate has shown significant anti-cancer activity in preclinical studies. Research conducted at the National Cancer Institute demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy.
In addition to its anti-inflammatory and anti-cancer properties, Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate has also been investigated for its neuroprotective effects. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress and neurotoxicity induced by glutamate. This neuroprotective activity suggests its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The synthesis of Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate has been extensively studied to optimize its production for large-scale applications. One common synthetic route involves the reaction of 5-chloro-3-difluoromethylpyridin-2(1H)-one with ethyl chloroformate followed by reductive amination with formaldehyde and ammonia. This method yields high purity and yield, making it suitable for industrial-scale synthesis.
The safety profile of Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate is another critical aspect that has been evaluated in preclinical studies. Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in humans.
In conclusion, Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1804683-09-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.
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